
1,2-Bis(chloromethanesulfonyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(chloromethanesulfonyl)ethene is an organosulfur compound characterized by the presence of two chloromethanesulfonyl groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosgene . The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where ethene is reacted with methanesulfonyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(chloromethanesulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chloromethanesulfonyl groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized ethene derivatives with various substituents replacing the chloromethanesulfonyl groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(chloromethanesulfonyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive sulfonyl groups
Wirkmechanismus
The mechanism of action of 1,2-Bis(chloromethanesulfonyl)ethene involves the reactivity of its chloromethanesulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds with various nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which makes the carbon atoms more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with ether linkages instead of sulfonyl groups.
1,2-Bis(phenylsulfonyl)ethene: Contains phenyl groups instead of chloromethanesulfonyl groups.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated derivative used as a flame retardant.
Uniqueness
1,2-Bis(chloromethanesulfonyl)ethene is unique due to its dual chloromethanesulfonyl groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
664306-73-4 |
|---|---|
Molekularformel |
C4H6Cl2O4S2 |
Molekulargewicht |
253.1 g/mol |
IUPAC-Name |
1,2-bis(chloromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H6Cl2O4S2/c5-3-11(7,8)1-2-12(9,10)4-6/h1-2H,3-4H2 |
InChI-Schlüssel |
PCHQOVFLFHTLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C(S(=O)(=O)C=CS(=O)(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)
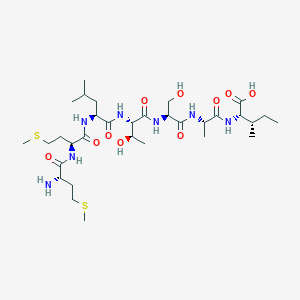
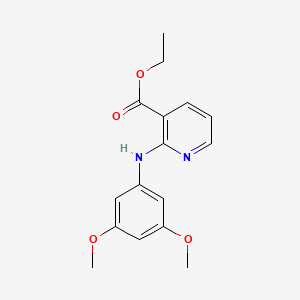
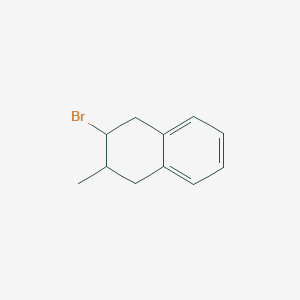
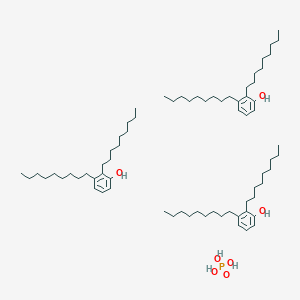
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
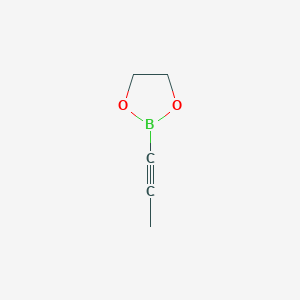
![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
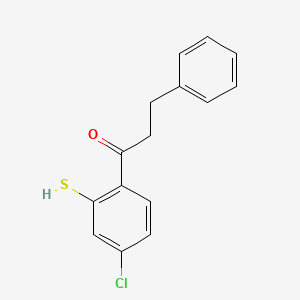
![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)
